Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-acetate
Uniqueness
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the tert-butyl and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity
Biological Activity
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound within the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrazole ring, an ethyl carboxylate group, and a tert-butyl substituent. Its molecular formula is C12H16N2O2, with a molecular weight of approximately 210.277 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester functionality allows for potential transformations into more complex structures, which can enhance its pharmacological properties .
Potential Activities:
- Anti-inflammatory : Similar pyrazole derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects .
- Anticancer : Research indicates that pyrazole derivatives can possess anticancer activity, potentially making this compound a candidate for further investigation in cancer therapeutics .
- Antimicrobial : The compound may also show antimicrobial properties due to the structural features common in pyrazoles.
Case Studies and Experimental Data
A review of literature reveals various studies investigating the biological activity of pyrazole derivatives:
Study | Compound | Activity | IC50 (µM) | Remarks |
---|---|---|---|---|
Xia et al. (2022) | 1-arylmethyl-3-aryl-1H-pyrazole | Antitumor | 49.85 | Induced significant cell apoptosis |
Fan et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole | Cytotoxicity against A549 | N/A | Induced autophagy without apoptosis |
Recent Review (2022) | Various pyrazoles | Anti-inflammatory | N/A | Identified as selective COX-2 inhibitors |
These studies indicate that compounds similar to this compound have shown promising results in terms of anticancer and anti-inflammatory activities. Further research is warranted to explore the specific mechanisms through which this compound exerts its effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of hydrazine with appropriate carbonyl compounds followed by esterification processes .
Synthesis Overview:
- Reaction Conditions : The compound is synthesized under controlled conditions using hydrazine hydrate and various organic solvents.
- Yield : Typical yields range from 60% to 80%, depending on the specific reaction conditions employed.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)13(5)12-8/h7H,6H2,1-5H3 |
InChI Key |
UPLBBMKFPAANCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(C)(C)C)C |
Origin of Product |
United States |
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